molecular formula C14H16BrN5O3 B4381750 ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B4381750
M. Wt: 382.21 g/mol
InChI Key: MTJKHVNAUBTBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a brominated pyrazolo[1,5-a]pyrimidine core, which is fused with a tetrahydropyrazinecarboxylate moiety, making it a unique and versatile molecule for various applications.

Preparation Methods

The synthesis of ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The brominated pyrazolo[1,5-a]pyrimidine core is crucial for binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific substitution pattern and the presence of the tetrahydropyrazinecarboxylate moiety. Similar compounds include:

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and substitution patterns, which can lead to variations in their biological activities and applications.

Properties

IUPAC Name

ethyl 4-(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O3/c1-2-23-14(22)19-5-3-18(4-6-19)13(21)11-7-12-16-8-10(15)9-20(12)17-11/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJKHVNAUBTBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 6
ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

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